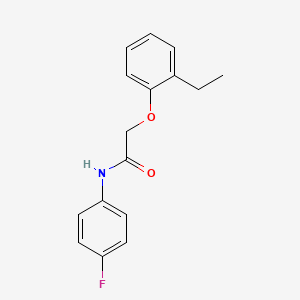

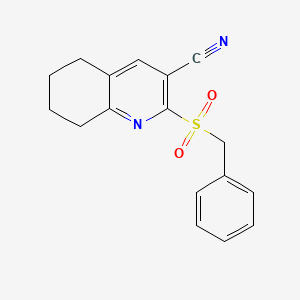

(4aS*,8aR*)-1-(2-pyridin-2-ylethyl)-6-(1,3-thiazol-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a part of a broader class of heterocyclic compounds that have garnered interest due to their diverse chemical and physical properties. These properties make them significant in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of such compounds often involves multistep reactions, including heterocyclization and functional group transformations. For instance, Hussein et al. (2009) describe the synthesis of related pyridine derivatives using N-1-Naphthyl-3-oxobutanamide in a series of reactions involving arylidinecyanothioacetamide (Hussein et al., 2009). Similarly, Abdel Fattah et al. (2007) discuss the synthesis of pyridine-thione and related compounds starting from naphthaldehydes (Abdel Fattah et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, often with nitrogen and sulfur atoms incorporated. Schwehm et al. (2014) provide insight into the structural analysis of related thioamide derivatives, highlighting the presence of crystallographically independent conformers (Schwehm et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming new heterocyclic structures. Patel et al. (2015) illustrate this through the synthesis of pyrrolidinone derivatives from Schiff bases (Patel et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are often determined as part of their characterization. Pinto et al. (2018) describe the synthesis and molecular characterization of a thiazolidine derivative, providing details on its crystalline structure (Pinto et al., 2018).

Scientific Research Applications

Reactivity and Derivative Synthesis

Studies have focused on the synthesis and reactivity of thiazolopyridine derivatives, which are structurally related to the specified compound. These derivatives have been synthesized through reactions with various nucleophiles, leading to the creation of novel heterocyclic compounds with potential biological activities (Ali, 2003). This research contributes to the development of new synthetic routes for creating complex molecules with specific functional groups that could be useful in medicinal chemistry and materials science.

Coordination Chemistry and Catalysis

Research into Ru complexes for water oxidation has demonstrated the utility of naphthyridine derivatives as ligands in dinuclear complexes, showing significant activity in oxygen evolution reactions. This highlights the potential of naphthyridine-based compounds in catalytic processes and their role in advancing sustainable chemical practices (Zong & Thummel, 2005).

Structural Analysis

Structural analysis of naphthyridine derivatives has been conducted, revealing insights into their conformation and crystallography. Such studies are crucial for understanding the molecular basis of the compounds' reactivity and potential interactions with biological targets. For example, the structural analysis of ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate provided valuable information on its conformation, which could be relevant for designing compounds with specific biological activities (Schwehm et al., 2014).

Antimicrobial Activity

Some studies have explored the antimicrobial properties of naphthyridine derivatives, indicating their potential as leads for developing new antibacterial and antifungal agents. The synthesis and evaluation of these compounds against various microbial strains contribute to the search for new therapeutic options against resistant infections (Patel & Patel, 2015).

Synthesis and Biomedical Applications

The synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones have been reviewed, emphasizing the diversity of substituents and synthetic methods used to access these compounds. Their potential biomedical applications, particularly in ligand-receptor interactions, underscore the importance of this chemical scaffold in drug discovery and development (Oliveras et al., 2021).

properties

IUPAC Name |

(4aS,8aR)-1-(2-pyridin-2-ylethyl)-6-(1,3-thiazole-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-18-5-4-14-11-22(19(25)16-12-26-13-21-16)9-7-17(14)23(18)10-6-15-3-1-2-8-20-15/h1-3,8,12-14,17H,4-7,9-11H2/t14-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGQCMGFOLPEBH-WMLDXEAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2C1CN(CC2)C(=O)C3=CSC=N3)CCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]2[C@@H]1CN(CC2)C(=O)C3=CSC=N3)CCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)

![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)

![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5506081.png)

![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)

![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)